7-Methoxy-1,2-dihydronaphthalene

Vue d'ensemble

Description

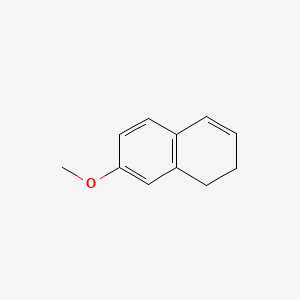

7-Methoxy-1,2-dihydronaphthalene is an organic compound with the molecular formula C11H12O It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 7th position and a partially hydrogenated naphthalene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the dearomatization of naphthalene derivatives by nucleophilic addition of organometallic reagents. This method is convenient and yields good results, although it may not be applicable to a wide range of substrates .

Another method involves the cyclization of alkenyliodonium tetrafluoroborates. This process requires the preparation of alkenyliodonium salts from alkenylsilanes using iodosylbenzene in the presence of boron trifluoride-diethyl ether at low temperatures, followed by quenching with aqueous sodium tetrafluoroborate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Industrial processes often employ catalytic systems to enhance reaction efficiency and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

7-Methoxy-1,2-dihydronaphthalene undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into more oxidized derivatives.

Reduction: Reduction reactions can further hydrogenate the naphthalene ring.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce fully hydrogenated naphthalene derivatives.

Applications De Recherche Scientifique

Chemistry

7-Methoxy-1,2-dihydronaphthalene serves as a valuable building block in organic synthesis. Its unique structure allows chemists to explore various chemical reactions, including:

- Oxidation : Converts the compound into more oxidized derivatives.

- Reduction : Can further hydrogenate the naphthalene ring.

- Substitution Reactions : The methoxy group can be replaced with other functional groups under appropriate conditions.

Biology

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its derivatives have been investigated for their potential therapeutic properties, particularly as enzyme inhibitors.

Medicine

Research indicates that derivatives of this compound exhibit promising cytotoxic activities against various cancer cell lines. For instance:

- A study found that certain synthesized derivatives showed significant cytotoxic effects against MCF-7 human breast cancer cells, outperforming conventional drugs like Doxorubicin in potency and safety profiles .

- Other derivatives have demonstrated antimicrobial, anti-inflammatory, antiviral, and antioxidant activities .

Case Study 1: Cytotoxic Evaluation

A recent study synthesized a series of dihydronaphthalene derivatives starting from 6-methoxy-1-tetralone. These compounds were tested against MCF-7 cells, revealing several with IC50 values lower than those of standard treatments. This highlights the potential of these derivatives in cancer therapy .

| Compound | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|

| 5a | 0.93 | Saturosporin | 6.08 |

| 5d | 1.76 | Doxorubicin | Not specified |

| 5e | 2.36 | - | - |

Case Study 2: Structural Analysis

X-ray crystallography provided insights into the molecular structure of cyclodimers formed from reactions involving this compound. This method elucidated bond distances and angles, enhancing understanding of the compound's reactivity.

Industrial Applications

In industry, this compound is used in producing dyes and fragrances due to its unique aromatic properties. Its ability to undergo various chemical transformations makes it a versatile compound for synthesizing other industrial chemicals.

Mécanisme D'action

The mechanism of action of 7-Methoxy-1,2-dihydronaphthalene involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The methoxy group plays a crucial role in these interactions by influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Methoxy-3,4-dihydronaphthalene

- 1,2-Dihydro-7-methoxynaphthalene

Uniqueness

7-Methoxy-1,2-dihydronaphthalene is unique due to its specific substitution pattern and the presence of a methoxy group at the 7th position. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.

Activité Biologique

7-Methoxy-1,2-dihydronaphthalene (C11H12O) is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed exploration of its biological properties, including its antitumor, antimicrobial, and enzyme inhibitory activities, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a methoxy group at the 7-position of the naphthalene ring, which influences its chemical reactivity and biological activity. The compound serves as a versatile building block in organic synthesis and exhibits unique electronic properties due to the presence of the methoxy group.

Antitumor Activity

Recent studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines, particularly MCF-7 human breast adenocarcinoma cells. A study synthesized several derivatives and evaluated their cytotoxicity, revealing that certain compounds exhibited potent activity with IC50 values lower than that of standard chemotherapeutics like Doxorubicin:

| Compound | IC50 (μM) | Reference |

|---|---|---|

| 5a | 0.93 ± 0.02 | |

| 5d | 1.76 ± 0.04 | |

| 5e | 2.36 ± 0.06 | |

| 10 | 2.83 ± 0.07 | |

| Saturosporin (reference) | 6.08 ± 0.15 |

These findings suggest that modifications to the dihydronaphthalene scaffold can enhance anticancer potency while maintaining a favorable safety profile against normal epithelial cells.

Antimicrobial Activity

In addition to its antitumor properties, derivatives of this compound have shown significant antimicrobial activity against various pathogens. The structural features of these compounds contribute to their effectiveness in inhibiting microbial growth, making them potential candidates for developing new antimicrobial agents.

Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of specific enzymes , including those involved in hepatitis C replication. Its derivatives act as fluorescent ligands for the estrogen receptor and exhibit activity against hepatitis C NS5B polymerase, indicating its potential in treating viral infections.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Estrogen Receptor Modulation : The compound's structural similarity to estrogen allows it to bind effectively to estrogen receptors, influencing cellular signaling pathways related to growth and proliferation.

- Inhibition of Viral Replication : By targeting the NS5B polymerase enzyme in hepatitis C virus, it disrupts viral replication processes.

Case Studies

- Cytotoxic Evaluation Against Cancer Cells : A study synthesized a series of dihydronaphthalene derivatives and tested their cytotoxicity against MCF-7 cells. Results indicated that several compounds demonstrated significantly higher potency than traditional chemotherapy agents .

- Antimicrobial Testing : Derivatives were screened for antimicrobial efficacy against various bacterial strains, showing promising results that warrant further investigation into their therapeutic applications .

Propriétés

IUPAC Name |

7-methoxy-1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2,4,6-8H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWCMXCTQPOKQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344158 | |

| Record name | 7-Methoxy-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52178-91-3 | |

| Record name | 7-Methoxy-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the conformational behavior of 7-Methoxy-1,2-dihydronaphthalene?

A1: Studies employing 1H NMR spectroscopy revealed that the ring containing the olefinic bond in this compound exhibits conformational mobility. [] This means that the molecule can adopt different spatial arrangements due to rotations around single bonds. This flexibility can influence its interactions with other molecules and impact its reactivity.

Q2: How has deuterium labeling aided in understanding the NMR spectra of this compound?

A2: Researchers synthesized deuterated derivatives of this compound to simplify the interpretation of its complex 1H NMR spectra. [] While deuteration helped clarify the overall spectral features, it didn't simplify the detailed analysis of the spectra. This suggests that the conformational flexibility of the molecule contributes significantly to the complexity of its NMR spectra.

Q3: Can this compound be synthesized through transformations of natural products?

A3: Yes, a novel 8-8-coupled cyclic ferulic acid dimer, diethyl 6-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-7-methoxy-1,2-dihydronaphthalene-2,3-dicarboxylate, was synthesized by treating ferulic acid dilactone with dry HCl in absolute ethanol. [] This finding highlights the potential of utilizing natural product derivatives like ferulic acid dilactone for synthesizing complex molecules like this compound derivatives.

Q4: What insights can X-ray crystallography provide about the structure of this compound derivatives?

A4: X-ray crystallography was used to determine the structure of a cyclodimer formed from the reaction of this compound with sodium and ethylenediamine. [] This study provided valuable information about bond distances and angles within the molecule, offering insights into its three-dimensional structure and potential reactivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.